molecular formula C17H17NO3 B2565158 N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide CAS No. 127221-10-7

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B2565158
CAS RN: 127221-10-7
M. Wt: 283.327
InChI Key: SNAPLIXETVWEDG-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of acetaminophen and is known to exhibit analgesic, anti-inflammatory, and neuroprotective properties.

Mechanism Of Action

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide exerts its pharmacological effects by interacting with multiple targets in the body. The compound inhibits the reuptake of anandamide by binding to the fatty acid amide hydrolase (FAAH) enzyme, leading to increased levels of anandamide in the brain. Anandamide is an endocannabinoid that binds to the cannabinoid receptors CB1 and CB2, leading to analgesic and anti-inflammatory effects. N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in various animal models. The compound has been shown to reduce pain sensitivity in models of neuropathic pain, inflammatory pain, and visceral pain. N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce inflammation in models of acute and chronic inflammation. The compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for its targets. The compound is also stable and easy to synthesize, making it an attractive candidate for drug development. However, N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has several potential future directions for research, including its use as a therapeutic agent for pain, inflammation, and neurodegenerative diseases. The compound has also been shown to exhibit anticancer effects by inducing apoptosis in cancer cells. Future research could focus on developing novel analogs of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide with improved pharmacological properties and reduced toxicity. Additionally, the role of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide in the endocannabinoid system and its interaction with other neurotransmitter systems could be further explored.

Synthesis Methods

The synthesis of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 4-acetamidophenol with 4-methylphenol in the presence of acetic anhydride and sulfuric acid. The reaction yields N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide as a white crystalline solid with a melting point of 96-98°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.

Scientific Research Applications

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit analgesic effects by inhibiting the reuptake of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to exhibit anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-3-9-16(10-4-12)21-11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAPLIXETVWEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971796
Record name N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide

CAS RN

5636-90-8, 127221-10-7
Record name N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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